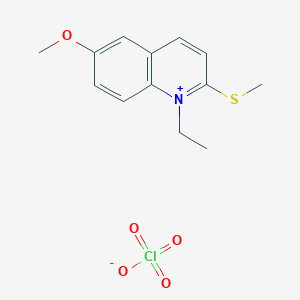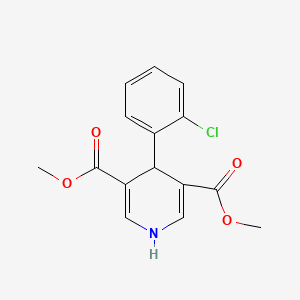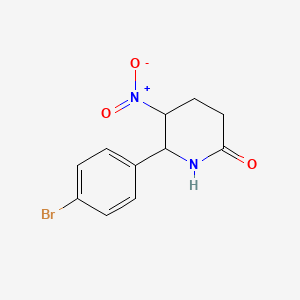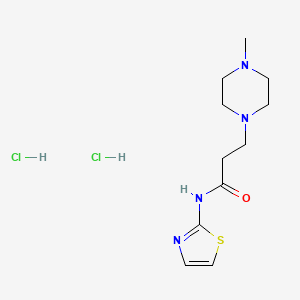
4-(2-bromophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone
描述
4-(2-bromophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. This compound is commonly known as BDQ and has been found to possess a wide range of biological and pharmacological properties that make it a promising candidate for further research and development.
作用机制
The exact mechanism of action of BDQ is not fully understood, but it is believed to inhibit the activity of ATP synthase, an enzyme that is essential for the production of ATP in bacteria. This results in a depletion of ATP levels in the bacterial cell, leading to cell death.
Biochemical and Physiological Effects:
BDQ has been found to exhibit a number of biochemical and physiological effects, including the inhibition of bacterial growth, the disruption of membrane potential, and the induction of cell death. It has also been found to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of other diseases.
实验室实验的优点和局限性
One of the main advantages of BDQ is its potent antimycobacterial activity, which makes it a promising candidate for the development of new anti-tuberculosis drugs. However, there are also some limitations to its use in lab experiments, including its relatively low solubility in water and its potential toxicity to human cells.
未来方向
There are many potential future directions for research on BDQ, including the development of new synthetic methods for its preparation, the investigation of its mechanism of action, and the exploration of its potential applications in the treatment of other diseases. Some other areas of future research include the investigation of its pharmacokinetic properties, the development of new drug delivery systems, and the optimization of its therapeutic efficacy. Additionally, further studies are needed to investigate the potential side effects and toxicity of BDQ, as well as its interactions with other drugs.
In conclusion, 4-(2-bromophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone is a promising compound with potential applications in various fields of scientific research, particularly in the development of new anti-tuberculosis drugs. Its potent antimycobacterial activity and other biological and pharmacological properties make it a promising candidate for further research and development.
科学研究应用
BDQ has been extensively studied for its potential applications in the field of medicinal chemistry, particularly for the treatment of tuberculosis. It has been found to exhibit potent antimycobacterial activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, making it a promising candidate for the development of new anti-tuberculosis drugs.
属性
IUPAC Name |
4-(2-bromophenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO/c1-10-7-14-13(12-5-3-4-6-15(12)18)9-17(20)19-16(14)8-11(10)2/h3-8,13H,9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSOAWXIGBKGNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)CC2C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,7-dimethyl-N-(2-phenylethyl)-4-oxatricyclo[4.3.0.0~3,7~]nonane-3-carboxamide](/img/structure/B3932165.png)
![2-(3-nitrophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate](/img/structure/B3932179.png)
![2-(1-naphthyl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B3932183.png)

![N-[3-(4-morpholinylsulfonyl)phenyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B3932194.png)

![1-[(4-methoxy-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B3932205.png)


![4-chloro-N-{2-[(4-methoxyphenyl)amino]-2-phenylethyl}benzenesulfonamide](/img/structure/B3932221.png)
![5-bromo-3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3932235.png)

![N-(2-chlorophenyl)-4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B3932260.png)
![1-(4-chlorobenzyl)-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3932261.png)